5-(4-Methylphenyl)-4-phenylisoxazole
Description
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-15(11-17-18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
JLRNBINXIZENAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Methylphenyl 4 Phenylisoxazole and Its Derivatives
Classical Approaches to Isoxazole (B147169) Ring Construction
Traditional methods for isoxazole synthesis have been the bedrock of heterocyclic chemistry for decades. These approaches typically involve the formation of the isoxazole ring from acyclic precursors through cyclization reactions.
Cycloaddition Reactions Involving Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or a β-diketone, is a powerful and widely used method for the synthesis of isoxazoles. rsc.orgwpmucdn.comnih.govchemsynthesis.com This approach allows for the construction of the 3,4,5-trisubstituted isoxazole core, which is characteristic of the target molecule.
Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides via dehydrohalogenation with a base, or by the dehydration of nitroalkanes. rsc.org For the synthesis of 5-(4-Methylphenyl)-4-phenylisoxazole, a potential pathway involves the reaction of a benzonitrile (B105546) oxide derivative with a suitably substituted alkyne or a 1,3-dicarbonyl compound.
A general scheme for the synthesis of 3,4,5-trisubstituted isoxazoles via the cycloaddition of a nitrile oxide with a 1,3-diketone is presented below. This reaction can be performed under mild, aqueous conditions, making it an environmentally friendly approach. rsc.orgnih.gov
| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (1,3-Diketone) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA | H₂O/MeOH (95:5) | 2 | 85 | rsc.org |
| N-Hydroxy-4-methoxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA | H₂O/MeOH (95:5) | 2 | 78 | rsc.org |
| N-Hydroxy-4-nitrobenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA | H₂O/MeOH (95:5) | 2 | 92 | rsc.org |
Table 1: Examples of 3,4,5-trisubstituted isoxazole synthesis via nitrile oxide cycloaddition.
Condensation and Cyclization Protocols (e.g., via Chalcones with Hydroxylamine (B1172632) Hydrochloride)
Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including isoxazoles. The reaction of a chalcone (B49325) with hydroxylamine hydrochloride is a classical and straightforward method for the preparation of isoxazolines, which can then be oxidized to the corresponding isoxazoles. researchgate.net In some cases, the isoxazole can be formed directly. nih.gov
For the synthesis of this compound, a plausible route would involve the condensation of a chalcone derivative bearing the 4-methylphenyl and phenyl groups with hydroxylamine. A more recent approach involves the reaction of chalcone epoxides or chalcone ditosylates with hydroxylamine hydrochloride to directly afford 4,5-diarylisoxazoles. researchgate.netasianpubs.org
The reaction of a chalcone epoxide with hydroxylamine hydrochloride in the presence of iodine provides a metal-free pathway to 4,5-diarylisoxazoles. researchgate.net
| Chalcone Epoxide | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(4-Methoxyphenyl)-2,3-diphenyloxiran-1-one | EtOH/H₂O (1:1) | 80 | 85 | researchgate.net |
| 1,2-Diphenyl-3-(p-tolyl)oxiran-1-one | EtOH/H₂O (1:1) | 80 | 82 | researchgate.net |
| 1-(4-Chlorophenyl)-2,3-diphenyloxiran-1-one | EtOH/H₂O (1:1) | 80 | 88 | researchgate.net |
Table 2: Examples of 4,5-diarylisoxazole synthesis from chalcone epoxides.
Reactions of Carbonyl Compounds with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental and widely used method for the synthesis of isoxazoles. rsc.orgclockss.org This approach offers a high degree of control over the substitution pattern of the resulting isoxazole ring. For the synthesis of this compound, a key intermediate would be 1-(4-methylphenyl)-2-phenylpropane-1,3-dione. The synthesis of such β-diketones can be achieved through various methods, including the Claisen condensation.
The subsequent reaction of the 1,3-diketone with hydroxylamine hydrochloride proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions. rsc.org
| 1,3-Diketone | Reaction Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | NH₂OH·HCl, NaOAc, EtOH, reflux | 3-Methyl-5-phenylisoxazole | - | clockss.org |
| 1-(p-Tolyl)butane-1,3-dione | NH₂OH·HCl, NaOAc, EtOH, reflux | 3-Methyl-5-(p-tolyl)isoxazole | - | nih.gov |
| 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | NH₂OH·HCl, Pyridine (B92270), reflux | 3-(2-Hydroxyphenyl)-5-phenylisoxazole | - | nih.gov |
Table 3: Examples of isoxazole synthesis from 1,3-dicarbonyl compounds.
Advanced Synthetic Strategies for Complex Isoxazole Frameworks
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecular architectures, including highly substituted isoxazoles. These advanced strategies often offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.
Multi-component Reaction (MCR) Pathways
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nuph.edu.uanih.gov This approach is highly convergent and atom-economical. For the synthesis of isoxazole derivatives, MCRs have been developed that lead to the formation of isoxazol-5(4H)-ones, which are valuable intermediates that can be further functionalized. nih.govchemimpex.com
A typical three-component reaction for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. chemimpex.com While this does not directly yield the fully aromatic this compound, it represents a versatile MCR strategy for accessing the isoxazole core.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Ytterbium trichloride (B1173362) | Water | Reflux | 90 | chemimpex.com |
| 4-Chlorobenzaldehyde | Ytterbium trichloride | Water | Reflux | 92 | chemimpex.com |
| 4-Methylbenzaldehyde | Ytterbium trichloride | Water | Reflux | 88 | chemimpex.com |
Table 4: Examples of three-component synthesis of isoxazol-5(4H)-one derivatives.
Transition-Metal Catalyzed Cross-Coupling Methodologies
Transition-metal catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are particularly useful for the synthesis of highly substituted aromatic and heteroaromatic compounds, including this compound.
Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are commonly employed. rsc.orgresearchgate.netclockss.orggoogle.comiajpr.comresearchgate.netsigmaaldrich.commdpi.com For instance, a 4-haloisoxazole can be coupled with phenylboronic acid (Suzuki coupling) to introduce the phenyl group at the C4 position. Similarly, a 5-haloisoxazole can be coupled with 4-methylphenylboronic acid to install the p-tolyl group at the C5 position.
A plausible synthetic route to this compound using sequential Suzuki couplings is depicted below. This strategy allows for the modular and convergent synthesis of the target molecule.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 | iajpr.com |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 95 | sigmaaldrich.com |
| 2,4-Dibromooxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
Table 5: Examples of palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of substituted heterocycles.
Intermolecular C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. Intermolecular C-H functionalization approaches for constructing isoxazole rings often involve transition-metal catalysis to forge new carbon-carbon and carbon-nitrogen bonds.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to yield 1,2-benzisoxazoles. nih.gov This method proceeds by activating the C-H bond positioned ortho to the O-N bond of a phenoxy-directing group. nih.gov The catalytic cycle facilitates the simultaneous formation of a C-C and a C=N bond, constructing the isoxazole ring fused to a benzene (B151609) ring. nih.gov This strategy has been successfully applied to the synthesis of active pharmaceutical intermediates. nih.gov While this specific example leads to benzo-fused isoxazoles, the underlying principle of activating a C-H bond on one molecule to react with a partner molecule demonstrates the potential of intermolecular C-H functionalization for accessing diverse isoxazole scaffolds.
| Reaction Type | Key Reactants | Catalyst System | Bond Formations | Product Class |
| [4+1] Annulation | N-Phenoxyacetamides, Aldehydes | Palladium (II) | C-C, C=N | 1,2-Benzisoxazoles |
Intramolecular C-H Functionalization Approaches
Intramolecular C-H functionalization offers a highly efficient route to complex cyclic and heterocyclic systems by forming multiple rings in a single step. researchgate.net In isoxazole synthesis, this is often achieved through the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with a tethered alkyne or alkene. organic-chemistry.orgnih.gov
This powerful "click chemistry" reaction involves generating the nitrile oxide in situ from a precursor, such as an aldoxime, which then rapidly cyclizes with a nearby unsaturated bond. researchgate.net For instance, an N-propargylbenzimidazole oxime can undergo intramolecular nitrile oxide cycloaddition (INOC) to create a novel tetracyclic isoxazole-containing ring system. researchgate.netorganic-chemistry.org This method has the significant advantage of simultaneously forming two rings. researchgate.net
Other strategies employ different means to initiate the cyclization. A practical method for synthesizing isoxazole-fused tricyclic quinazoline (B50416) alkaloids involves the reaction of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN). researchgate.net In this one-pot process, TBN acts as both a radical initiator and the source of the N-O fragment, leading to the formation of new C-N, C-C, and C-O bonds through a sequence of nitration and annulation. researchgate.net Furthermore, hypervalent iodine reagents can be used to catalytically mediate the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, providing another efficient pathway to isoxazole-fused heterocycles. nih.gov
| Initiation Method | Key Precursor | Reacting Moiety | Resulting Structure | Reference |
| In situ Nitrile Oxide Generation | N-propargylbenzimidazole oxime | Alkyne | Tetracyclic fused isoxazole | researchgate.netorganic-chemistry.org |
| Radical Initiation | Propargyl-substituted methyl azaarene | Alkyne | Isoxazole-fused quinazoline alkaloid | researchgate.net |
| Hypervalent Iodine Catalysis | Alkyne-tethered aldoxime | Alkyne | Isoxazole-fused heterocycle | nih.gov |
Chemo- and Regioselective Synthesis Techniques
Controlling the regiochemistry of isoxazole synthesis is crucial for accessing specific isomers, which can have vastly different properties. The classic Claisen isoxazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often yields a mixture of regioisomers. nih.gov Modern methods have focused on achieving high regioselectivity by carefully tuning reaction conditions and substrate design.
One successful approach utilizes β-enamino diketones as precursors. The regiochemical outcome of the cyclocondensation with hydroxylamine can be precisely controlled by modifying the reaction parameters. nih.gov For example, the choice of solvent, the addition of a base like pyridine, or the use of a Lewis acid such as boron trifluoride (BF₃) can direct the reaction to selectively produce 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. nih.govnih.gov The structure of the β-enamino diketone itself, particularly the steric bulk of the amino group, also plays a key role in dictating the final regioisomer. nih.gov
| Condition/Reagent | Precursor | Effect on Regioselectivity | Resulting Isoxazole Pattern |
| Solvent Choice | β-enamino diketone | Directs nucleophilic attack | Controlled access to different regioisomers |
| Addition of Pyridine | β-enamino diketone | Alters reaction pathway | Favors specific regioisomers |
| Lewis Acid (BF₃) | β-enamino diketone | Activates carbonyl group | Directs cyclization to yield 4-formyl-isoxazoles |
Catalytic Systems in Isoxazole Synthesis
Application of Heterogeneous Catalysts (e.g., Cu₂O Nanocrystals)
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation, potential for recycling, and alignment with green chemistry principles. In isoxazole synthesis, copper-based heterogeneous catalysts are particularly prominent.
Nano-sized copper(I) oxide (Cu₂O) has been effectively used to catalyze the 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides. mdpi.com These nanocrystals can be supported on various materials, such as melamine-formaldehyde resin or combined with zinc oxide in a nanocomposite, to enhance their stability and performance. mdpi.comgoogle.com Such catalytic systems work efficiently under mild conditions, often in green solvents like water and with ultrasonic irradiation to shorten reaction times. mdpi.com Research has also shown that the catalytic activity of Cu₂O nanocrystals can be facet-dependent, with octahedra enclosed by {111} facets showing superior performance in related cycloaddition reactions. Another approach involves using a recyclable copper-on-alumina (Cu/Al₂O₃) nanocomposite under solvent-free mechanochemical (ball-milling) conditions, providing a scalable and environmentally friendly route to 3,5-isoxazoles.
| Catalyst | Support/Form | Reaction Type | Key Advantages |
| Cu₂O | Melamine-formaldehyde resin | 1,3-Dipolar Cycloaddition | Reusable, mild conditions, green solvent (water) |
| Cu₂O-ZnO | Nanocomposite | 1,3-Dipolar Cycloaddition | Regioselective, base-free, low catalyst loading |
| Cu/Al₂O₃ | Alumina support | 1,3-Dipolar Cycloaddition | Solvent-free (ball-milling), scalable, recyclable |
Role of Lewis Acid Catalysis (e.g., Ceric Ammonium (B1175870) Sulfate)
Lewis acid catalysis is a cornerstone of organic synthesis, used to activate substrates and control reaction pathways. In the context of isoxazole synthesis, Lewis acids can enhance reaction rates and, critically, direct regioselectivity.
Ceric ammonium nitrate (B79036) (CAN), a Ce(IV) salt, is recognized as a potent and environmentally friendly Lewis acid catalyst due to its high solubility in water and simple workup procedures. researchgate.net It is effective in promoting the formation of carbon-heteroatom bonds and has been employed in one-pot reactions to generate isoxazole derivatives via nitrile oxide intermediates. researchgate.net The Lewis acidic nature of the cerium ion is key to its catalytic activity.
More broadly, other Lewis acids like aluminum trichloride (AlCl₃) and boron trifluoride (BF₃) are also employed. nih.govmdpi.com For instance, AlCl₃ can mediate the direct C-H bond activation of methyl heteroaromatics to synthesize isoxazole rings, avoiding the need for more toxic transition metals. mdpi.com In the reaction of β-enamino diketones, BF₃ acts as a carbonyl activator, coordinating to an oxygen atom and making the adjacent carbon more electrophilic. nih.gov This activation directs the nucleophilic attack of hydroxylamine, thereby controlling the regiochemical outcome of the cyclization to selectively form 4-formylisoxazoles. nih.gov
| Lewis Acid | Example Application | Function |
| Ceric Ammonium Nitrate (CAN) | One-pot synthesis from various precursors | Acts as an electron transfer agent and Lewis acid to facilitate nitrile oxide formation. researchgate.net |
| Aluminum Trichloride (AlCl₃) | Synthesis from 2-methylquinolines | Activates sp³ C-H bonds for functionalization. mdpi.com |
| Boron Trifluoride (BF₃) | Cyclocondensation of β-enamino diketones | Activates a carbonyl group to direct regioselectivity. nih.gov |
Organocatalytic Approaches (e.g., N-Heterocyclic Carbene-Catalyzed 1,3-Dipolar Cycloadditions)
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. For isoxazole synthesis, N-Heterocyclic Carbenes (NHCs) have been successfully employed as organocatalysts.
A notable application is the NHC-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes to produce 3,5-di- and 3,4,5-trisubstituted isoxazoles. nih.gov In this process, a base such as triethylamine (B128534) is used to generate both the nitrile oxide from its precursor and the NHC catalyst from its salt in situ. nih.gov The remarkable regiocontrol observed in this reaction is attributed to the formation of a zwitterionic intermediate. The strongly nucleophilic NHC catalyst interacts with the alkyne, and this intermediate then favorably reacts with the nitrile oxide to selectively form one regioisomer over the other. nih.gov This method provides a facile, metal-free route to a variety of substituted isoxazoles. nih.gov
| Catalyst Type | Reaction | Mechanism Highlight | Key Advantages |
| N-Heterocyclic Carbene (NHC) | 1,3-Dipolar Cycloaddition | Formation of a zwitterionic intermediate controls regioselectivity. nih.gov | Metal-free, high regioselectivity, in situ catalyst generation. nih.gov |
Reaction Optimization and Process Intensification in Isoxazole Synthesis
The efficient synthesis of isoxazole scaffolds, including this compound, is a focal point of contemporary organic chemistry, driven by the need for sustainable and cost-effective production methods. Reaction optimization involves the systematic study of various parameters to maximize product yield and purity while minimizing reaction time and waste. Process intensification refers to the implementation of novel technologies and methods, such as microwave-assisted synthesis and continuous flow chemistry, to achieve dramatic improvements in manufacturing efficiency and safety. syrris.jpyoutube.com
Reaction Parameter Optimization
The yield and selectivity of isoxazole synthesis are highly dependent on reaction conditions, including the choice of solvent, base, catalyst, and temperature. The synthesis of polysubstituted isoxazoles, such as 4,5-diaryl derivatives, often proceeds via the [3+2] cycloaddition of a nitrile oxide with an alkyne or a suitable three-carbon precursor. nih.gov
Research into the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media highlights the critical role of the base and solvent system. In a study optimizing the reaction between a hydroximoyl chloride and a 1,3-dicarbonyl compound, various bases and solvents were screened. The use of an organic base like N,N-diisopropylethylamine (DIPEA) in a predominantly aqueous solvent mixture was found to be highly effective, affording the product in excellent yield at room temperature within a short timeframe. nih.gov This approach avoids the high temperatures often required in traditional organic solvents. nih.gov
The following table summarizes the optimization of reaction conditions for a model synthesis of a 3,4,5-trisubstituted isoxazole, demonstrating the impact of different bases and solvents on product yield.
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis Data adapted from a study on the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | DIPEA | H₂O/MeOH (95:5) | 1 | 93 |
| 2 | TEA | H₂O/MeOH (95:5) | 1 | 85 |
| 3 | DBU | H₂O/MeOH (95:5) | 1 | 75 |
| 4 | NaHCO₃ | H₂O/MeOH (95:5) | 24 | 40 |
| 5 | Na₂CO₃ | H₂O/MeOH (95:5) | 24 | 35 |
| 6 | DIPEA | THF | 24 | 20 |
| 7 | DIPEA | CH₃CN | 24 | 15 |
For the specific 4,5-diaryl substitution pattern, a facile method involves the iodine-mediated reaction of α,β-chalcone epoxides with hydroxylamine hydrochloride. researchgate.net In this metal-free approach, the choice of solvent was shown to influence the reaction outcome for the synthesis of 4,5-diphenylisoxazole (B84616).
Table 2: Effect of Solvent on the Synthesis of 4,5-Diphenylisoxazole Reaction conditions: 4,5-Diphenyloxirane (0.5 mmol), I₂ (2 equiv.), NH₂OH·HCl (1.2 equiv.) at 80 °C. researchgate.net
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | EtOH/H₂O (1:1) | 8 | 89 |
| 2 | DCM | 12 | 70 |
Process Intensification Techniques
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the metal-free, 1,3-dipolar cycloaddition reactions to form various phenylisoxazole derivatives. semanticscholar.org
In a relevant study, a series of 3,5-diaryl isoxazoles were synthesized under microwave irradiation. The optimization of conditions for the reaction of benzaldehyde oxime and phenylacetylene (B144264) revealed that using dimethylformamide (DMF) as the solvent at 120 °C for 10 minutes provided the highest yield. semanticscholar.org Notably, the synthesis of 5-phenyl-3-(p-tolyl)isoxazole, a regioisomer of the target compound, was achieved with a 92% yield under these optimized microwave conditions. semanticscholar.org This demonstrates the potential of microwave-assisted synthesis for the rapid and efficient production of diarylisoxazoles.
The table below illustrates the screening of solvents and temperature for a model microwave-assisted synthesis of 3,5-diphenylisoxazole.
Table 3: Optimization of Microwave-Assisted Isoxazole Synthesis Data adapted from a study on the synthesis of phenylisoxazole derivatives. semanticscholar.org
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 120 | 10 | 91 |
| 2 | DMAc | 120 | 10 | 85 |
| 3 | NMP | 120 | 10 | 82 |
| 4 | Dioxane | 120 | 10 | 60 |
| 5 | Toluene | 120 | 10 | 55 |
| 6 | DMF | 100 | 10 | 73 |
| 7 | DMF | 80 | 10 | 58 |
Continuous Flow Synthesis
Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling automated, safe, and scalable synthesis. syrris.jp In a flow system, reagents are pumped through reactors, such as heated packed-bed columns, allowing for precise control over reaction parameters like temperature, pressure, and residence time. d-nb.info This methodology is particularly advantageous for handling hazardous intermediates and performing multi-step sequences without manual isolation of intermediates. syrris.jpyoutube.com
While a specific flow synthesis for this compound has not been detailed, the principles have been demonstrated for structurally related heterocycles. For instance, an efficient continuous flow process for synthesizing 1,3,4-oxadiazoles was developed using an iodine-mediated oxidative cyclization. d-nb.info The system utilized a packed-bed reactor filled with a solid base (K₂CO₃) and achieved high yields within short residence times. d-nb.info This approach highlights the potential for developing a similar telescoped, multi-step flow process for diarylisoxazoles, starting from readily available materials and proceeding through key intermediates without isolation.
Table 4: Substrate Scope for a Continuous Flow Synthesis of 1,3,4-Oxadiazoles Illustrative data demonstrating the principle of flow chemistry for heterocycle synthesis. d-nb.info
| Product | Residence Time (min) | Temperature (°C) | Yield (%) |
| 2,5-Diphenyl-1,3,4-oxadiazole | 10 | 120 | 93 |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 10 | 120 | 85 |
| 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 10 | 120 | 88 |
| 2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole | 10 | 120 | 79 |
The application of such process intensification strategies is crucial for the efficient and sustainable synthesis of complex molecules like this compound for various research and development applications.
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers fundamental insights into the molecular structure by probing the vibrational modes of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of isoxazole (B147169) derivatives, specific regions of the spectrum are characteristic of the vibrations of the heterocyclic ring and its substituents. For related isoxazole structures, key vibrational bands are consistently observed. Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. semanticscholar.orgajchem-a.com The stretching vibrations associated with the C=C and C=N bonds of the aromatic and isoxazole rings are expected in the 1600–1450 cm⁻¹ range. rjpbcs.comnih.gov Furthermore, the characteristic N-O stretching of the isoxazole ring is generally found around 1400 cm⁻¹. rjpbcs.com The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations.
Table 1: Expected FT-IR Vibrational Bands for 5-(4-Methylphenyl)-4-phenylisoxazole
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretching |
| 2960 - 2850 | Methyl C-H Stretching |
| 1600 - 1450 | C=N and C=C Stretching (Isoxazole & Phenyl Rings) |
| ~1400 | N-O Stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of related compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been performed using Raman spectroscopy, aiding in the complete vibrational assignment when used alongside FT-IR data. nih.gov For this compound, Raman spectroscopy would be instrumental in confirming the vibrations of the phenyl-phenyl and phenyl-isoxazole linkages, as well as the symmetric breathing modes of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments
¹H-NMR spectroscopy reveals the different types of protons in a molecule and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and a characteristic singlet for the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets corresponding to the protons on the 4-phenyl and 5-(4-methylphenyl) substituents. rsc.orgmdpi.com The methyl group (CH₃) protons, being in a distinct chemical environment attached to an aromatic ring, would likely appear as a singlet around δ 2.4 ppm. rsc.orgmdpi.com
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.0 - 8.0 | m | Aromatic Protons (Ar-H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbons of the isoxazole ring, the two phenyl rings, and the methyl group. The carbons of the isoxazole ring (C4 and C5) would have characteristic shifts, with C5 typically appearing at a lower field (higher ppm value) than C4 in substituted isoxazoles. rsc.org The aromatic carbons would resonate in the typical range of δ 125-140 ppm. The quaternary carbons (to which the phenyl groups are attached) and the carbon of the isoxazole ring would also be identifiable. The methyl carbon is expected to produce a signal at a higher field, typically around δ 21 ppm. rsc.orgmdpi.com
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| >160 | Isoxazole Ring Carbons (C4, C5) |
| 125 - 145 | Aromatic Carbons (Ar-C) |
Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Structural Confirmation
While one-dimensional NMR provides fundamental data, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for confirming the spatial relationships between protons that are close in space but not necessarily bonded. A ¹H-¹H NOESY experiment on this compound would be expected to show correlations between the protons of the 4-phenyl group and the adjacent 5-(4-methylphenyl) group. Specifically, cross-peaks between the ortho-protons of the 4-phenyl ring and the ortho-protons of the 5-(4-methylphenyl) ring would provide definitive evidence for their proximity and confirm the 4,5-disubstitution pattern of the isoxazole ring. Such analyses have been used to determine stereochemistry in related complex heterocyclic systems. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Derivatives
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful analytical technique for the identification and structural elucidation of organofluorine compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2, has a natural abundance of 100%, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F-NMR is its wide range of chemical shifts, which typically spans about 800 ppm, significantly reducing the likelihood of signal overlap compared to proton NMR. wikipedia.org
In the context of this compound, the introduction of fluorine atoms onto either of the phenyl rings would create derivatives that are amenable to ¹⁹F-NMR analysis. The chemical shifts of these fluorine atoms would be highly sensitive to their electronic environment, providing valuable structural information. For instance, the position of the fluorine substituent on the phenyl ring (ortho, meta, or para) would result in distinct chemical shifts.
Predicting the precise ¹⁹F-NMR chemical shifts can be challenging as they are influenced by both diamagnetic and paramagnetic contributions, with a strong dependence on electronic excited states. wikipedia.org However, computational methods, often employing density functional theory (DFT), can be used to predict these shifts with a reasonable degree of accuracy. nih.gov For fluorinated aromatic compounds, chemical shifts are often reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
Below is a hypothetical data table illustrating the expected ¹⁹F-NMR chemical shifts for a fluorinated derivative, 5-(4-Methylphenyl)-4-(4-fluorophenyl)isoxazole. The values are estimates based on typical ranges for fluorophenyl groups.
Table 1: Predicted ¹⁹F-NMR Chemical Shift for a Fluorinated Derivative
| Compound | Substituent Position | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |
|---|---|---|
| 5-(4-Methylphenyl)-4-(4-fluorophenyl)isoxazole | para-fluoro on 4-phenyl group | -110 to -120 |
The coupling between the ¹⁹F nucleus and neighboring ¹H nuclei would also provide further structural confirmation, with typical coupling constants (J-values) being observable.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.
Electron Spray Ionization Mass Spectrometry (ESI-MS)
Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions, which are then analyzed by the mass spectrometer. ESI is known for producing minimal fragmentation, often resulting in the observation of the protonated molecule [M+H]⁺ or other adduct ions.
For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule. By inducing fragmentation, for example through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, characteristic fragment ions can be generated. The fragmentation would likely involve the cleavage of the isoxazole ring and the loss of the phenyl and methylphenyl substituents.
A proposed fragmentation pathway could involve the initial cleavage of the N-O bond of the isoxazole ring, followed by subsequent losses of small neutral molecules.
Table 2: Plausible ESI-MS Fragmentation Data for this compound
| m/z (proposed) | Ion Structure |
|---|---|
| 250.12 | [C₁₆H₁₃NO + H]⁺ (Protonated Molecule) |
| 145.07 | [C₁₀H₉O]⁺ (Loss of Phenylnitrile) |
| 105.04 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion from methylphenyl group) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol. This process causes the desorption and ionization of the analyte molecules. FAB is well-suited for non-volatile and thermally labile compounds.
Similar to ESI, FAB-MS of this compound would be expected to produce a strong signal for the protonated molecule [M+H]⁺. The use of a matrix can sometimes lead to the formation of matrix adduct ions. The fragmentation patterns observed in FAB-MS are often similar to those in ESI-MS/MS, providing complementary structural information.
Table 3: Potential Ions Observed in FAB-MS of this compound
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M+K]⁺ | Potassium adduct |
| [M+Glycerol+H]⁺ | Protonated molecule with matrix adduct |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic makeup. researchgate.net
For this compound, with the molecular formula C₁₆H₁₃NO, the theoretical exact mass of the monoisotopic molecular ion can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). researchgate.netsisweb.com This calculated mass can then be compared to the experimentally measured mass to confirm the elemental formula with a high degree of confidence.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO |
| Calculated Monoisotopic Mass | 249.09971 Da |
| Expected Observed Mass ([M+H]⁺) | 250.10752 Da |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.
The compound this compound contains extensive conjugation involving the two phenyl rings and the isoxazole ring. This conjugated system is a strong chromophore and is expected to exhibit intense absorption bands in the UV region. The primary electronic transitions observed would likely be π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the presence of the nitrogen and oxygen heteroatoms in the isoxazole ring, weaker n→π* transitions may also be present.
The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. For conjugated aromatic systems like this, the λmax is typically found in the 200-400 nm range. The specific value is influenced by the extent of conjugation and the presence of substituents.
Table 5: Expected UV-Vis Spectroscopic Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~260 - 280 | π→π* |
| Cyclohexane | ~255 - 275 | π→π* |
Fluorescence Spectroscopy for Photophysical Properties
In many fluorescent molecules, the presence of donor-acceptor functionalities can lead to intramolecular charge transfer (ICT) states upon photoexcitation, which often results in solvent-dependent fluorescence properties (solvatochromism). scielo.org.za The this compound molecule possesses phenyl and methylphenyl groups attached to the isoxazole core, which can influence its electronic distribution and potential for such photophysical phenomena. The investigation of its behavior in solvents of varying polarity would be essential to fully characterize its emissive properties.
Typically, the photophysical characterization of a compound like this compound would involve measuring its UV-Vis absorption and fluorescence emission spectra in a suitable solvent. Key parameters that would be determined are summarized in the table below.
Table 1: Key Photophysical Parameters for Spectroscopic Characterization
| Parameter | Description |
|---|---|
| Absorption Maximum (λabs) | The wavelength at which the compound exhibits maximum light absorption. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. |
| Emission Maximum (λem) | The wavelength at which the compound emits the most intense fluorescence. |
| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |
Further studies would be required to populate this table with experimental data for this compound and to fully understand its photophysical behavior.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular conformation, intermolecular interactions, and crystal packing of this compound. While a specific crystal structure for the title compound was not found in the surveyed literature, analysis of closely related structures, such as 4-(4-Chlorophenyl)-5-phenylisoxazole, provides valuable insights into the expected structural features. nih.govresearchgate.net
Determination of Molecular Conformation and Dihedral Angles
The molecular conformation of this compound is largely defined by the relative orientations of the isoxazole ring and the two appended phenyl rings. These orientations are best described by dihedral angles. In the analogous structure of 4-(4-Chlorophenyl)-5-phenylisoxazole, the isoxazole ring is not coplanar with the attached phenyl rings. nih.govresearchgate.net The mean plane of the isoxazole ring is inclined to the chlorophenyl and phenyl rings by dihedral angles of 38.32(16)° and 43.91(18)°, respectively. nih.govresearchgate.net This significant twist is likely due to steric hindrance between the substituents at the 4- and 5-positions of the isoxazole ring. A similar non-planar conformation would be expected for this compound, with the tolyl and phenyl rings being twisted out of the plane of the central isoxazole ring. The precise dihedral angles would, however, be influenced by the electronic and steric effects of the methyl group.
Table 2: Expected Dihedral Angles in this compound based on Analogous Structures
| Dihedral Angle | Expected Value Range (°) | Rationale |
|---|---|---|
| Isoxazole Ring vs. Phenyl Ring at C4 | 35 - 45 | Steric hindrance between the rings. |
| Isoxazole Ring vs. 4-Methylphenyl Ring at C5 | 40 - 50 | Steric hindrance, potentially influenced by the methyl group. |
Assessment of Crystal Packing and Lattice Structures
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 5-phenylisoxazole (B86612) |
| 4-phenylisoxazole (B1349851) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular and electronic properties of complex organic molecules. By using functionals like B3LYP with various basis sets, researchers can accurately model the behavior of 5-(4-Methylphenyl)-4-phenylisoxazole.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to its minimum energy state. For this compound, a key structural feature is the relative orientation of the two phenyl rings and the central isoxazole (B147169) ring.
In a structurally similar compound, 4-(4-chlorophenyl)-5-phenylisoxazole, X-ray crystallography revealed that the mean plane of the isoxazole ring is significantly inclined with respect to the planes of the two attached benzene (B151609) rings. nih.gov The dihedral angles were found to be 38.32° and 43.91°, respectively. nih.gov This non-planar conformation is a result of steric hindrance between the adjacent phenyl groups and the isoxazole ring. A similar twisted conformation is expected for this compound, which influences its crystal packing and intermolecular interactions. DFT calculations can precisely determine these bond lengths, bond angles, and dihedral angles for the ground state geometry.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations showed a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com It is anticipated that this compound would exhibit a similarly large energy gap, characteristic of a stable molecule.
Table 1: Representative Frontier Orbital Energies and Energy Gap Note: The following data is representative of similar heterocyclic compounds, as found in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
| Parameter | Energy (eV) |
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. ajchem-a.com This analysis provides insight into the distribution of electrons and helps identify atoms that are electron-rich or electron-deficient. scirp.org
In this compound, the heteroatoms of the isoxazole ring (nitrogen and oxygen) are expected to possess negative partial charges due to their high electronegativity. Conversely, the carbon atoms bonded to these heteroatoms would exhibit positive charges. For instance, in a comparable oxadiazole derivative, Mulliken charge analysis revealed that the nitrogen atoms of the heterocyclic ring are sites of negative charge. ajchem-a.com This charge distribution is crucial for understanding the molecule's electrostatic interactions and its reactivity towards other polar molecules.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.netresearchgate.net
For this compound, the MEP map is expected to show the most negative potential (red regions) localized around the electronegative oxygen and nitrogen atoms of the isoxazole ring. ajchem-a.comnih.gov These areas are the most likely sites for hydrogen-bonding interactions and electrophilic attack. researchgate.net Positive potential (blue regions) would likely be found around the hydrogen atoms of the phenyl rings. researchgate.net
Quantum Chemical Descriptors and Global Reactivity Indices
From the HOMO and LUMO energy values, several quantum chemical descriptors and global reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity, stability, and electronic nature. researchgate.net Key indices include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). irjweb.comajchem-a.com
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Electronegativity (χ) : This is the power of an atom or molecule to attract electrons.
Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net
Calculations for similar heterocyclic systems show that these compounds possess good kinetic stability, as indicated by their high chemical hardness values. ajchem-a.com
Table 2: Representative Global Reactivity Indices Note: The following data is representative of similar heterocyclic compounds, as found in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
| Descriptor | Value (eV) | Formula |
| Chemical Hardness (η) | 2.2407 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 0.4462 | 1 / η |
| Electronegativity (χ) | 4.3335 | -(EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | -4.3335 | -χ |
| Electrophilicity Index (ω) | 4.1904 | μ² / (2η) |
Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)
Theoretical calculations are frequently used to predict and help interpret experimental spectroscopic data. By calculating properties like vibrational frequencies (IR) and nuclear magnetic shielding (NMR), a direct comparison can be made with experimental spectra, aiding in structural confirmation.
IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. ajchem-a.com For this compound, theoretical IR spectra would show characteristic peaks corresponding to C-H stretching in the aromatic rings, C=N and C-O stretching within the isoxazole ring, and various bending vibrations. ajchem-a.com Comparing these calculated frequencies with experimental FT-IR data helps in the precise assignment of spectral bands. capes.gov.br
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. mdpi.com Theoretical predictions for this compound would help assign the signals for the protons and carbons of the p-tolyl group, the phenyl group, and the isoxazole core. For instance, the methyl group protons would be expected in the upfield region (around 2.4 ppm), while the aromatic protons would appear in the downfield region (7-8 ppm). mdpi.com Similarly, ¹³C NMR signals for the isoxazole ring carbons would be predicted at specific chemical shifts. researchgate.net
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and corresponding oscillator strengths, which can be correlated with the absorption maxima (λmax) in an experimental UV-Vis spectrum. scirp.org These calculations help identify the electronic transitions (e.g., π → π*) responsible for the observed absorption bands.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of isoxazole synthesis. For a compound like this compound, DFT calculations can map out the potential energy surface of its formation, identifying transition states and intermediates.
A common synthetic route to 4,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone with hydroxylamine (B1172632). Computational studies can provide detailed insights into the thermodynamics and kinetics of these pathways. For instance, in a reaction involving a molybdenum carbonyl-mediated rearrangement of a precursor, DFT can be used to model the reductive ring opening of an isoxazole to form an enamine intermediate, followed by cyclization. beilstein-journals.org The calculations would help determine the activation energies for each step, thus predicting the most favorable reaction pathway.
Key parameters that would be calculated include:
Gibbs Free Energy of Activation (ΔG‡): To determine the spontaneity and rate-determining step of the reaction.
Enthalpy of Reaction (ΔH): To classify the reaction as exothermic or endothermic.
Imaginary Frequencies: To confirm the identity of transition state structures.
Below is a hypothetical data table illustrating the kind of results a DFT study on a proposed reaction mechanism might yield.
Interactive Table: Hypothetical DFT Results for a Reaction Step
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Reactant Energy | -450.2 | Ground state energy of the reactants. |
| Transition State Energy | -425.8 | Energy of the highest point on the reaction coordinate. |
| Product Energy | -475.5 | Ground state energy of the products. |
| Activation Energy (Ea) | 24.4 | The energy barrier that must be overcome for the reaction to occur. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, providing a quantitative picture of bonding and intramolecular interactions. joaquinbarroso.commdpi.com For this compound, NBO analysis would reveal key insights into its electronic structure and stability.
The analysis partitions the molecular wavefunction into localized orbitals, including bonding orbitals (BD), lone pairs (LP), and anti-bonding orbitals (BD*). The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization.
In this compound, significant intramolecular interactions would be expected between:
The π orbitals of the phenyl and 4-methylphenyl rings.
The lone pairs of the oxygen and nitrogen atoms of the isoxazole ring and the antibonding orbitals of the adjacent rings.
Interactive Table: Hypothetical NBO Analysis E(2) Values
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |
|---|---|---|---|
| π(C1-C2) Phenyl Ring | π*(C3-C4) Isoxazole Ring | 5.2 | π-π interaction indicating conjugation between the rings. |
| LP(1) N | π*(C4-C5) Phenyl Ring | 2.8 | Lone pair delocalization from nitrogen to the phenyl ring. |
| LP(2) O | σ*(N-C3) Isoxazole Ring | 1.5 | Lone pair delocalization from oxygen within the isoxazole ring. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. nih.gov It is instrumental in predicting and interpreting UV-Vis absorption spectra and understanding the nature of electronic transitions. For this compound, TD-DFT calculations would provide information on its photophysical properties.
The calculations would yield the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for the electronic transitions from the ground state to various excited states. The nature of these transitions can be characterized by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic systems like this isoxazole derivative, the primary electronic transitions are typically π → π* in nature.
The results from a TD-DFT study can be compared with experimental UV-Vis spectra to validate the computational model. Such studies on related fluorescent isoxazole derivatives have shown a good correlation between calculated and experimental absorption spectra. nih.gov
Interactive Table: Hypothetical TD-DFT Results
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.45 | HOMO -> LUMO (95%) |
| S2 | 4.12 | 301 | 0.12 | HOMO-1 -> LUMO (88%) |
| S3 | 4.53 | 274 | 0.28 | HOMO -> LUMO+1 (92%) |
Chemical Reactivity and Transformations
Photochemical Reactivity (e.g., Photocycloaddition Reactions)
Isoxazoles are known to be photochemically active, primarily due to the relatively weak N-O bond. semanticscholar.org Irradiation of phenyl-substituted isoxazoles typically leads to complex reaction pathways, including rearrangement and ring cleavage. Studies on closely related analogs such as 4-methyl-5-phenylisoxazole (B76879) and 5-methyl-4-phenylisoxazole demonstrate two primary competing photochemical processes: phototransposition and photo-ring cleavage. beilstein-journals.orgresearchgate.net
Phototransposition: Upon UV irradiation, isoxazoles can rearrange to the corresponding oxazole (B20620) isomers. For instance, 4-methyl-5-phenylisoxazole undergoes phototransposition to yield 4-methyl-5-phenyloxazole. beilstein-journals.orgresearchgate.net This transformation is understood to proceed via the "P4 pathway," which involves the specific interchange of the N-2 and C-3 atoms of the ring, likely through a highly strained azirine intermediate. semanticscholar.orgbeilstein-journals.orgresearchgate.net
Photo-ring Cleavage: A competing pathway observed during the photolysis of these isoxazoles is the cleavage of the heterocyclic ring. This process results in the formation of nitrile derivatives. For example, the irradiation of 4-methyl-5-phenylisoxazole also produces α-benzoylpropionitrile. beilstein-journals.orgresearchgate.net Similarly, photolysis of 4,5-diphenylisoxazole (B84616), a close structural analog of the title compound, yields α-benzoylphenylacetonitrile. semanticscholar.org
The table below summarizes the key photochemical reactions observed for analogs of 5-(4-Methylphenyl)-4-phenylisoxazole.
| Starting Isoxazole (B147169) | Irradiation Conditions | Major Products | Reference |
| 4-Methyl-5-phenylisoxazole | UV Irradiation | 4-Methyl-5-phenyloxazole, α-Benzoylpropionitrile | beilstein-journals.orgresearchgate.net |
| 5-Methyl-4-phenylisoxazole | UV Irradiation | 5-Methyl-4-phenyloxazole, Aceto-α-phenylacetonitrile | beilstein-journals.orgresearchgate.net |
| 4,5-Diphenylisoxazole | 350 nm in acetone (B3395972) or 253.7 nm in alcohol | α-Benzoylphenylacetonitrile, Phenanthro[9,10-d]-oxazole | semanticscholar.org |
| 4,5-Diphenylisoxazole | Sunlight, Methanol, Benzophenone (sensitizer) | 4,4',5,5'-Tetraphenyl-2,2'-bioxazole (oxidative dimer) | semanticscholar.org |
Thermal Reactivity and Stability
While many isoxazole derivatives exhibit considerable thermal stability, high-temperature conditions can induce profound rearrangements and fragmentation. Specific thermal decomposition data for this compound is not extensively documented, but studies on analogous structures provide significant insight.
Flash vacuum pyrolysis (FVP) of 3,5-diphenylisoxazole, an isomer of the title compound's core structure, at 960 °C demonstrates the types of transformations that can occur. rsc.org The primary reaction is a rearrangement to the more stable 2,5-diphenyloxazole. Other significant products include 2-phenylindole (B188600) and benzamide, indicating complex fragmentation and recombination pathways at extreme temperatures. rsc.org The formation of a 2,3-diphenyl-2H-azirine intermediate was also noted, linking the thermal and photochemical reaction pathways. rsc.org
The table below details the products from the flash pyrolysis of 3,5-diphenylisoxazole.
| Precursor | Condition | Major Products | Minor Products | Reference |
| 3,5-Diphenylisoxazole | FVP, 960 °C | 2,5-Diphenyloxazole, 2-Phenylindole, Benzamide | 2,3-Diphenyl-2H-azirine, Fluorene | rsc.org |
The stability of the isoxazole ring is generally high under non-extreme conditions, but it is susceptible to rearrangement at temperatures exceeding 500-600 °C, as seen with various substituted isoxazoles. semanticscholar.org
Ring-Opening Transformations and Subsequent Derivatizations
The isoxazole ring can be opened through various chemical pathways beyond photolysis, leading to versatile intermediates for further synthesis.
Base-Catalyzed Ring Opening: 3-Unsubstituted isoxazoles, such as 4- and 5-phenylisoxazole (B86612), undergo ring scission in the presence of a base. acs.org This reaction proceeds via a concerted mechanism involving the abstraction of the acidic proton at the C-3 position and the simultaneous cleavage of the N–O bond. This transformation yields a stable cyanoenolate anion, which is a valuable synthetic intermediate. acs.org
Reductive Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This method is often employed in synthetic sequences to unmask a β-amino ketone functionality, which is a key building block for more complex molecules.
Cycloaddition and Rearrangement: Isoxazoles can act as synthons in cycloaddition reactions that result in ring transformation. For example, treatment of isoxazoles with enamines in the presence of a titanium Lewis acid catalyst (TiCl₄(THF)₂) initiates an inverse electron-demand hetero-Diels-Alder reaction. rsc.orgacs.org The initial [4+2] cycloaddition product is unstable and rearranges, ultimately yielding highly substituted pyridines after reduction. rsc.orgacs.org
Derivatization Reactions for Novel Analogues
The this compound scaffold can be functionalized to produce a wide array of novel analogues with potentially new properties.
Derivatization via Suzuki Coupling: A powerful method for creating diversity is the introduction of aryl groups via cross-coupling reactions. For example, 3,4-diaryl-5-aryloxymethyl isoxazole derivatives have been synthesized starting from 3-aryl-5-(bromomethyl)isoxazole. A key step in this sequence is a Suzuki coupling reaction, catalyzed by Pd(PPh₃)₂Cl₂, to introduce a second aryl group at the 4-position of the isoxazole ring. chemspider.com This demonstrates how the core structure can be built upon to create more complex, poly-aromatic systems.
Synthesis of N'-substituted Derivatives: The isoxazole core can be part of a larger synthetic effort to create novel compounds. In one such example, derivatives of 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide are used as precursors. wikipedia.org Condensation of this starting material with various aromatic aldehydes results in the formation of N'-substituted azines, effectively attaching new molecular fragments to the isoxazole system via a carbohydrazonamide linker at the 3-position. wikipedia.org
Exploration of Reaction Pathways and Mechanistic Insights
Understanding the mechanisms behind the transformations of isoxazoles is key to controlling their reactivity for synthetic purposes.
Photochemical Mechanisms: As mentioned, the photoisomerization of isoxazoles to oxazoles is widely accepted to proceed through a short-lived, high-energy azirine intermediate. semanticscholar.org The initial step is the homolytic cleavage of the weak N-O bond upon absorption of UV light. wikipedia.org The subsequent pathway depends on the substitution pattern and reaction conditions. For example, the formation of ketenimines from certain trisubstituted isoxazoles is proposed to occur via a biradical intermediate, followed by hydrogen atom abstraction and rearrangement through an azirine species. wikipedia.org
Thermal Rearrangement Mechanisms: High-temperature rearrangements, such as those observed in flash vacuum pyrolysis, are also believed to involve an initial N-O bond scission. rsc.org The resulting vinylnitrene or related intermediates can then rearrange to form more stable heterocyclic systems like oxazoles or undergo intramolecular cyclization to produce indoles. rsc.org Isotopic labeling studies have been crucial in confirming these complex pathways. rsc.org
Base-Catalyzed Ring-Opening Mechanism: Kinetic studies of the base-induced decomposition of phenylisoxazoles have established that the reaction occurs through a one-stage concerted process. acs.org This E2-type mechanism involves the base abstracting the C-3 proton concurrently with the cleavage of the N-O bond, avoiding the formation of a discrete carbanion intermediate. acs.org
Diels-Alder Mechanism: Computational studies on the hetero-Diels-Alder reaction of isoxazoles with enamines have shown that a Lewis acid catalyst like TiCl₄ significantly lowers the activation barrier. rsc.org The reaction proceeds in a stepwise fashion, with C-C bond formation followed by C-N bond formation, leading to a bicyclic intermediate that is greatly stabilized by the catalyst before it rearranges to the final pyridine (B92270) product. rsc.org
Advanced Applications in Chemical Science
Role in Supramolecular Chemistry and Self-Assembly
The arrangement of molecules in the solid state, dictated by non-covalent interactions, is fundamental to the field of supramolecular chemistry and the design of self-assembling systems. The structure of 5-(4-Methylphenyl)-4-phenylisoxazole , with its multiple aromatic rings and heteroatoms, provides several potential sites for such interactions.
In related 4,5-diarylisoxazole structures, X-ray crystallography studies have revealed the importance of hydrogen bonding and π-π stacking interactions in directing their self-assembly. For instance, in some isoxazole (B147169) derivatives, correlated dimeric structures are formed through hydrogen bonds, leading to more elongated molecular arrangements that are crucial for the formation of specific material phases. researchgate.net The phenyl and tolyl groups in This compound are expected to facilitate π-π stacking, where the electron-rich aromatic rings arrange themselves in a parallel or offset fashion. The isoxazole ring itself, with its electronegative nitrogen and oxygen atoms, can participate in hydrogen bonding with suitable donor molecules, a property that is critical for the rational design of co-crystals and other supramolecular architectures. researchgate.net The study of such interactions is pivotal for the development of new materials with predictable and controllable solid-state structures.
The principles of dynamic covalent chemistry and metalloid-directed self-assembly have been utilized to create complex supramolecular structures like macrocycles and cages. nsf.gov While not yet demonstrated for This compound , its structural motifs suggest its potential as a component in such elegant self-assembling systems.
Development of Organic Conducting and Semiconducting Materials
Organic conducting and semiconducting materials are at the forefront of next-generation electronics, offering advantages such as flexibility, low cost, and solution processability. The electronic properties of molecules, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of their conducting or semiconducting behavior.
The isoxazole nucleus, when incorporated into a conjugated system with aryl groups, can significantly influence these electronic properties. In a study of an aminated isoxazole derivative, it was shown that protonation could trigger a twisted intramolecular charge transfer (TICT) state, leading to efficient charge separation. acs.org This highlights the potential to modulate the electronic behavior of isoxazole-based materials through chemical stimuli.
For This compound , the extended π-conjugation across the phenyl, isoxazole, and tolyl rings suggests it may possess semiconducting properties. The ability to introduce various substituents onto the phenyl rings provides a straightforward method for tuning the HOMO-LUMO gap and, consequently, the material's conductivity. For example, the introduction of electron-donating or electron-withdrawing groups can systematically alter the electronic characteristics of the molecule. The electrical properties of related 3,5-diarylisoxazole liquid crystals have been shown to be temperature-dependent, with conductivity increasing at higher temperatures. rsc.org
Application as Molecular Wires
Molecular wires are single molecules or short oligomers capable of transporting charge from one end to another, a fundamental concept in the field of molecular electronics. nih.gov Fully conjugated organic aromatic molecules are considered strong candidates for this application. nih.gov The design of molecular wires often involves a conjugated backbone to facilitate electron delocalization, with terminal "alligator clips" such as thiol groups to connect to metallic electrodes. aau.dk
The rigid, conjugated structure of This compound makes it a potential candidate for inclusion in molecular wire architectures. While this specific compound has not been explicitly studied for this purpose, the broader class of oligo(phenylene ethynylene)s and other aromatic systems have been extensively investigated. aau.dk The isoxazole ring could serve as a unique, electron-rich segment within a longer molecular wire, potentially influencing its charge transport characteristics. Theoretical studies and synthetic modifications, such as the incorporation of terminal thiol or dithioacetyl groups, would be necessary to fully explore the potential of This compound and its derivatives as molecular wires.
Utilization in Liquid-Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid-crystalline behavior, known as mesogens, typically possess a rigid, anisotropic shape. The 4,5-diarylisoxazole scaffold, with its inherent rigidity and linearity, is an excellent candidate for the core of a mesogenic molecule.
Numerous studies have demonstrated that isoxazole derivatives can form various liquid-crystalline phases, including nematic and smectic phases. researchgate.nettandfonline.combeilstein-journals.org The specific phase behavior is highly dependent on the nature and length of the terminal groups attached to the diarylisoxazole core. For instance, the introduction of flexible alkyl or alkoxy chains is a common strategy to induce mesomorphism.
In a study of fluorinated 3,5-diarylisoxazoles, the isoxazole derivatives displayed stable smectic mesophases. tandfonline.com The introduction of fluorine atoms was found to modify the thermal behavior, favoring the formation of the SmA mesophase. tandfonline.com Another study on benzyloxy-terminated isoxazole liquid crystals also reported the formation of SmA and SmC phases. acs.org Given these findings, it is highly plausible that by attaching suitable terminal groups to the phenyl or tolyl rings, This compound could be engineered to exhibit liquid-crystalline properties.
| Isoxazole Derivative Type | Observed Mesophases | Key Findings |
| Fluorinated 3,5-diarylisoxazoles | SmA, SmC | Fluorine substitution influences thermal behavior and mesophase type. tandfonline.com |
| Benzyloxy-terminated isoxazoles | SmA, SmC | The isoxazole core is effective in producing liquid crystal compounds. acs.org |
| Isoxazoles with ether linkages | Smectic phases | Mesophase ranges are influenced by the heterocyclic core. tandfonline.com |
| Polar-end 3,5-diarylisoxazoles | SmA, CrE | Terminal polar groups dictate the structural organization of the smectic phase. rsc.org |
This table summarizes the liquid-crystalline properties of various isoxazole derivatives, providing a basis for predicting the potential mesogenic behavior of this compound.
Functional Materials Development with Tunable Chemical Properties
The development of functional materials with properties that can be precisely tuned is a major goal in materials science. The isoxazole scaffold is a versatile platform for creating such materials due to the relative ease with which its structure can be modified. nih.gov
The chemical properties of This compound can be tuned by introducing functional groups onto the phenyl and tolyl rings. For example, the incorporation of specific substituents can alter the molecule's photophysical properties, leading to applications as fluorescent sensors. lifechemicals.com The electronic properties can also be modulated, which is relevant for the development of organic electronic materials as discussed earlier.
Furthermore, the isoxazole ring can be part of a larger, more complex molecular system designed for specific functions. For instance, isoxazole derivatives have been investigated as regulators of immune functions, where subtle changes in the molecular structure can lead to significant differences in biological activity. nih.gov The ability to systematically modify the structure of This compound and its analogues makes it a valuable building block for the combinatorial synthesis and screening of new functional materials with tailored chemical and physical properties.
Versatile Building Blocks in Complex Organic Synthesis
The isoxazole ring is not only a key component of many functional molecules but also a versatile synthetic intermediate. lifechemicals.com The isoxazole can be considered a "latent" form of other functional groups, such as β-hydroxyketones, enaminones, or γ-amino alcohols, which can be unmasked through ring-opening reactions. lifechemicals.comijpcbs.com This makes isoxazole derivatives, including This compound , valuable building blocks in the synthesis of more complex molecular architectures.
The synthesis of 4,5-diarylisoxazoles themselves can be achieved through various methods, often involving the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne. rsc.org Once formed, these diarylisoxazoles can be further functionalized. For example, they have been used as scaffolds for the synthesis of potential anticancer agents, such as analogues of combretastatin (B1194345) A-4 and inhibitors of the Hsp90 molecular chaperone. nih.govnih.gov In these studies, the diarylisoxazole core serves as a rigid linker to correctly position pharmacophoric groups.
The synthesis of indole-containing diarylisoxazoles with regiochemical control highlights the utility of this scaffold in creating libraries of compounds for biological screening. nih.gov The ability to perform selective chemical transformations on the isoxazole ring and its aryl substituents allows for the systematic exploration of structure-activity relationships. nih.gov
| Synthetic Application | Target Molecule/Class | Role of Diarylisoxazole |
| Anticancer Agents | Combretastatin A-4 analogues | Rigid scaffold to mimic the cis-stilbene (B147466) bridge. nih.gov |
| Anticancer Agents | Hsp90 inhibitors | Core structure for structure-based drug design. nih.gov |
| Pro-apoptotic Agents | Indole-containing diarylisoxazoles | Regiocontrolled scaffold for linking pharmacophores. nih.gov |
| Antihyperglycemic Agents | Diarylisoxazole derivatives | Core motif for novel anti-diabetic compounds. nih.gov |
This table illustrates the role of the diarylisoxazole scaffold as a versatile building block in the synthesis of various biologically active compounds.
Conclusion and Future Directions
Summary of Key Research Findings on 5-(4-Methylphenyl)-4-phenylisoxazole
Direct and extensive research dedicated solely to This compound is not widely available in the public domain. However, by examining studies on closely related multi-substituted isoxazoles, we can infer some of its likely characteristics. Research on analogous 4,5-diarylisoxazoles often highlights their utility as intermediates in organic synthesis and as core structures in various biologically active molecules. For instance, studies on compounds like 4,5-diphenylisoxazole (B84616) derivatives have explored their potential in medicinal chemistry. The presence of the p-tolyl group at the 5-position and a phenyl group at the 4-position in the target molecule suggests a rigid, sterically hindered structure with specific electronic properties influenced by the electron-donating methyl group.
Crystallographic studies on similar compounds, such as 4-(4-chlorophenyl)-5-phenylisoxazole, reveal that the aryl rings are typically twisted out of the plane of the central isoxazole (B147169) ring. researchgate.net This non-planar conformation is a key structural feature that would also be expected for this compound, influencing its packing in the solid state and its interaction with biological targets or other materials.
The primary synthetic route to such 3,4,5-trisubstituted isoxazoles generally involves the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted alkyne, or the reaction of a β-diketone with hydroxylamine (B1172632). For this compound, a plausible synthesis would involve the reaction of a diaryl-substituted β-diketone with hydroxylamine or the cycloaddition of a phenyl-substituted nitrile oxide with a tolyl-substituted alkyne.
Identification of Remaining Challenges and Unexplored Research Avenues
The most significant challenge concerning this compound is the lack of dedicated research. The following are key unexplored avenues:
Detailed Physicochemical Characterization: Comprehensive studies on its solubility, melting point, and spectral characteristics (NMR, IR, Mass Spectrometry) are needed to establish a foundational dataset for this compound.
Exploration of Polymorphism: The potential for different crystalline forms (polymorphs) of this compound has not been investigated. Polymorphism can significantly impact the physical properties and, consequently, the applications of a material.
Systematic Reactivity Studies: A thorough investigation of its chemical reactivity, including electrophilic and nucleophilic substitution reactions, as well as ring-opening reactions, would unlock its potential as a synthetic intermediate.
Computational Modeling: In-silico studies could predict its electronic properties, molecular orbitals, and potential for intermolecular interactions, guiding future experimental work.
Perspectives on Novel Synthetic Methodologies and Reactivity Patterns
Future synthetic efforts could focus on developing more efficient and sustainable methods for the preparation of this compound and its derivatives. This includes:
Catalytic Methods: The development of transition-metal-catalyzed cross-coupling reactions to introduce the aryl groups onto the isoxazole core could offer a more versatile and modular synthetic approach.
Flow Chemistry: Utilizing microreactor technology could enable safer, more efficient, and scalable synthesis with precise control over reaction parameters.
Photochemical Reactions: Exploring light-induced reactions for the synthesis or functionalization of the isoxazole ring could lead to novel reactivity patterns and molecular structures.
The reactivity of the isoxazole ring in this specific substitution pattern is an area ripe for exploration. The steric hindrance provided by the 4-phenyl and 5-(4-methylphenyl) groups may lead to unusual regioselectivity in reactions. Investigating the cleavage of the N-O bond under various conditions could provide access to other important heterocyclic or open-chain compounds.
Potential for Future Non-Biological Applications and Material Innovations
While biological applications are a common focus for isoxazole derivatives, the unique structure of this compound makes it a candidate for various non-biological and material science applications.
Organic Electronics: The rigid, aromatic-rich structure suggests potential use as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The electron-donating methyl group can be used to tune the electronic properties of the material.
Luminescent Materials: Many highly conjugated organic molecules exhibit interesting photophysical properties. Investigating the fluorescence or phosphorescence of this compound could lead to applications in sensors, probes, or lighting.
Liquid Crystals: The rod-like shape of the molecule, a common feature in liquid crystalline materials, suggests that with appropriate modification, it could be a core component of novel liquid crystals.
High-Performance Polymers: Incorporation of this rigid, thermally stable heterocyclic unit into polymer backbones could lead to materials with enhanced thermal and mechanical properties.
Below is a table summarizing the potential research directions and applications for this compound.
| Research Area | Key Objectives | Potential Applications |
| Synthesis | Development of catalytic and flow chemistry methods. | More efficient and scalable production for research and industry. |
| Characterization | Full spectral, crystallographic, and physicochemical analysis. | Establishment of a reference standard for future studies. |
| Reactivity | Exploration of substitution, ring-opening, and photochemical reactions. | Use as a versatile intermediate in organic synthesis. |
| Material Science | Investigation of electronic and photophysical properties. | Organic electronics, luminescent materials, liquid crystals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
